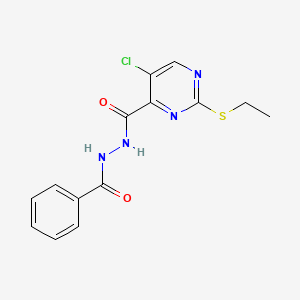
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-6-yl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Amination Reaction: The 4,6-dimethylpyrimidine is then reacted with an amine to introduce the amino group.
Coupling with Indole: The indole moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Formation of Benzamide: The final step involves the formation of the benzamide linkage, typically through an amide bond formation reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring or the benzamide linkage, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-6-yl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, compounds like this compound are investigated for their therapeutic potential. This includes their use as anticancer agents, antimicrobial agents, and anti-inflammatory agents.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals. Their unique chemical properties make them valuable in various applications.
Mechanism of Action
The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-6-yl)benzamide likely involves interactions with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-6-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrimidine, indole, and benzamide moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H19N5O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-6-yl)benzamide |
InChI |
InChI=1S/C21H19N5O/c1-13-11-14(2)24-21(23-13)26-17-6-4-16(5-7-17)20(27)25-18-8-3-15-9-10-22-19(15)12-18/h3-12,22H,1-2H3,(H,25,27)(H,23,24,26) |
InChI Key |
OEFDYCNPDOIUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12163004.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12163010.png)
![6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12163016.png)

![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12163025.png)
![N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]acetamide](/img/structure/B12163028.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B12163031.png)
![N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12163039.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12163053.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163058.png)
![3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12163062.png)
![methyl (1-{[4-(acetylamino)-1H-indol-1-yl]acetyl}piperidin-4-yl)acetate](/img/structure/B12163071.png)
![5,12-Diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12163074.png)

